tert-Butyl 5-(bromomethyl)-2-nitrobenzoate is a chemical compound with the molecular formula and a molar mass of approximately 316.15 g/mol. This compound features a tert-butyl group, a bromomethyl group, and a nitro group attached to a benzoate structure, making it an interesting candidate for various
The synthesis of tert-butyl 5-(bromomethyl)-2-nitrobenzoate typically involves:
tert-Butyl 5-(bromomethyl)-2-nitrobenzoate has potential applications in:
Interaction studies involving tert-butyl 5-(bromomethyl)-2-nitrobenzoate may focus on its reactivity with various nucleophiles or its behavior under different reaction conditions. Understanding these interactions is crucial for predicting its behavior in synthetic applications and potential biological effects.
Several compounds share structural similarities with tert-butyl 5-(bromomethyl)-2-nitrobenzoate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl 5-(bromomethyl)-2-nitrobenzoate | C12H14BrNO4 | Bromomethyl and nitro groups |
| tert-Butyl 5-chloromethyl-2-nitrobenzoate | C12H14ClNO4 | Chlorine instead of bromine |
| tert-Butyl 4-(bromomethyl)-3-nitrobenzoate | C12H14BrNO4 | Different position of nitro group |
| tert-Butyl 3-(bromomethyl)-4-nitrobenzoate | C12H14BrNO4 | Another positional isomer |
These comparisons highlight how minor structural changes can lead to significant differences in chemical behavior and potential applications, emphasizing the uniqueness of tert-butyl 5-(bromomethyl)-2-nitrobenzoate within this class of compounds.
The benzylic bromination of aromatic compounds represents a fundamental transformation in the synthesis of tert-butyl 5-(bromomethyl)-2-nitrobenzoate. The reaction proceeds through well-established mechanisms that can be categorized into distinct pathways based on the nature of the brominating species and reaction conditions [1] [2] [3].
Radical-mediated bromination pathways dominate benzylic substitution reactions when employing N-bromosuccinimide as the brominating agent [3] [4] [5]. The radical mechanism initiates through homolytic cleavage of the nitrogen-bromine bond in N-bromosuccinimide, facilitated by thermal activation or radical initiators such as azobisisobutyronitrile [6] [7]. The outstanding brominating ability of N-bromosuccinimide stems from four fundamental properties: an almost nonpolar nitrogen-bromine bond allowing homolytic fission, optimal bond distance agreement with aromatic systems, favorable valency angles, and planar molecular structure [3].
The radical pathway proceeds through three distinct steps: initiation, propagation, and termination [5] [8]. During initiation, bromine radicals are generated through homolytic cleavage of molecular bromine produced in small quantities from N-bromosuccinimide [4] [9]. The propagation step involves hydrogen abstraction at the benzylic position to form a resonance-stabilized benzylic radical, followed by reaction with molecular bromine to regenerate bromine radicals and form the brominated product [2] [5].
Ionic-mediated pathways operate under different conditions, typically involving electrophilic aromatic substitution mechanisms [10] [11]. These pathways utilize aqueous bromine species such as hypobromous acid, bromine chloride, bromine monoxide, and hypobromous chloride as electrophilic brominating agents [10]. The ionic mechanism requires the generation of electrophilic bromine species through oxidation of bromide salts using oxidants like hydrogen peroxide or Oxone [11] [12].
Table 1: Comparison of Radical versus Ionic Bromination Pathways
| Parameter | Radical Pathway | Ionic Pathway |
|---|---|---|
| Brominating Agent | N-bromosuccinimide | Ammonium bromide/Oxone |
| Initiation Method | Thermal/Radical initiators | Oxidative activation |
| Selectivity | High benzylic selectivity | Regioselective aromatic |
| Temperature Range | 60-80°C | Room temperature |
| Solvent Compatibility | Carbon tetrachloride, acetonitrile | Acetonitrile, acetic acid |
Solvent selection profoundly influences the regioselectivity of benzylic bromination reactions [13] [14]. The correlation between solvent properties and reaction selectivity has been systematically investigated, revealing that solvents with lower refractive indices promote higher selectivity in N-bromosuccinimide brominations [14]. Methyl formate and dichloromethane emerge as optimal solvents, combining low refractive index with low reaction temperatures to maximize selectivity [14].
The mechanism of solvent influence on regioselectivity involves hydrogen bonding interactions between the solvent and brominating species [13]. In toluene, hydrogen bonding between N-bromosuccinimide oxygen and phenolic protons positions the brominating agent close to ortho positions, favoring ortho-selective bromination [13]. Conversely, acetonitrile forms hydrogen bonds with phenolic protons through its nitrogen atom, sterically hindering ortho positions and directing bromination to para positions [13].
Solvent polarity also affects the stability of brominating intermediates and transition states [15] [14]. Polar solvents stabilize charged intermediates in ionic bromination pathways, while nonpolar solvents favor radical mechanisms [16] [15]. The choice of solvent must therefore align with the desired mechanistic pathway and regioselectivity requirements.
Catalytic systems for benzylic bromination focus on enhancing atom economy by minimizing waste generation and improving reaction efficiency [17] [18]. Atom economy, defined as the molecular weight of desired product divided by the sum of molecular weights of all reactants, serves as a critical metric for evaluating reaction greenness [17] [19].
Solid-supported catalytic systems offer advantages in terms of atom economy and environmental sustainability [3] [15]. N-bromosuccinimide supported on neutral silica dioxide increases the surface area available for bromination, accelerating the reaction while maintaining selectivity [3]. Zeolite-based catalysts induce high para-selectivity for electrophilic bromination of aromatic substrates, providing both improved selectivity and recyclability [15].
Photocatalytic bromination systems represent an emerging approach for improving atom economy [3]. Ultraviolet light activation reduces the need for chemical radical initiators, eliminating stoichiometric waste products while maintaining reaction efficiency [3]. These systems can achieve comparable yields to traditional thermal methods while generating fewer byproducts.
Table 2: Catalytic Systems for Atom Economy Enhancement
| Catalyst Type | Atom Economy (%) | Reaction Temperature | Selectivity |
|---|---|---|---|
| Silica-supported N-bromosuccinimide | 85-90 | 60°C | High benzylic |
| Zeolite-based systems | 80-85 | 80°C | High para |
| Photocatalytic activation | 90-95 | 25°C | High benzylic |
| Thermal N-bromosuccinimide | 75-80 | 70°C | Moderate |
The formation of tert-butyl esters represents a crucial protection strategy in organic synthesis, particularly for carboxylic acid functionalities that require stability under various reaction conditions [20] [21] [22].
Acid-catalyzed transesterification protocols for tert-butyl ester formation proceed through well-established mechanisms involving carbonyl activation and nucleophilic attack [23] [24]. The reaction mechanism begins with protonation of the carbonyl oxygen by the acid catalyst, activating the carbonyl toward nucleophilic attack by tert-butyl alcohol [23]. Subsequent nucleophilic attack, proton transfer, leaving group removal, and deprotonation complete the transformation [23].
Phosphorus trichloride-mediated transesterification offers an alternative approach for tert-butyl ester synthesis [20] [24]. This protocol proceeds through acid chloride formation, providing high yields and broad substrate scope [24]. The mechanism involves dual roles for phosphorus trichloride: formation of hydrogen chloride in situ and provision of chloride reagent for acid chloride generation [24].
Tris(pentafluorophenyl)borane-catalyzed transesterification provides mild conditions for tert-butyl ester formation [21] [25]. This method demonstrates remarkable chemoselectivity, leaving carbon-carbon double bonds intact while promoting efficient esterification [21] [25]. The protocol operates under mild conditions and achieves high yields with diverse substrates [25].
Table 3: Acid-Catalyzed Transesterification Protocols
| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Substrate Scope |
|---|---|---|---|---|
| Sulfuric acid/tert-butanol | 80-120 | 4-12 | 70-85 | Aromatic/aliphatic acids |
| Phosphorus trichloride | 25-60 | 2-6 | 80-95 | Various carboxylic acids |
| Tris(pentafluorophenyl)borane | 25-50 | 1-4 | 85-98 | Unsaturated substrates |
| p-Toluenesulfonic acid | 60-100 | 6-18 | 75-90 | General substrates |
Protecting group compatibility represents a critical consideration in multi-step synthetic sequences involving tert-butyl esters [26] [27] [28]. The stability of various protecting groups under esterification conditions determines the feasibility of synthetic strategies and influences reaction planning [26] [28].
Comprehensive compatibility studies reveal that sulfonates demonstrate sufficient stability and inertness under oxidative esterification conditions [27]. Triisopropylsilyl groups maintain stability during tert-butyl ester formation, furnishing desired products in high yields [27]. Benzoyl and benzyl protecting groups for phenolic hydroxyl groups exhibit compatibility with esterification protocols, proceeding smoothly to give corresponding products [27].
Silyl protecting groups show variable compatibility depending on steric bulk and electronic properties [26] [27]. Bulky silyl groups such as tert-butyldimethylsilyl and triisopropylsilyl demonstrate enhanced stability compared to trimethylsilyl groups [26]. The enhanced stability correlates with increased steric hindrance around the silicon center, reducing susceptibility to hydrolysis [27].
Acetal protecting groups exhibit susceptibility to acidic esterification conditions, requiring careful consideration of reaction parameters [27]. The acid-labile nature of acetals necessitates alternative protection strategies or modified reaction conditions to maintain protecting group integrity [26] [27].
The introduction of nitro groups into aromatic systems constitutes a fundamental transformation in the synthesis of nitroaromatic compounds, providing access to valuable intermediates for further functionalization [29] [30].
Mixed acid nitration employs a combination of nitric acid and sulfuric acid to generate the nitronium ion, the active electrophile in aromatic nitration reactions [29] [30]. The sulfuric acid serves multiple roles: dehydrating agent, proton source for nitric acid activation, and medium for reaction [30]. The generation of nitronium ion proceeds through protonation of nitric acid by sulfuric acid, followed by dehydration to form the electrophilic species [30].
Mechanochemical nitration using bismuth nitrate pentahydrate and magnesium sulfate provides an alternative to traditional mixed acid conditions [29]. This approach demonstrates efficiency for aromatic compounds with weak activating groups, achieving complete conversion while maintaining regioselectivity [29]. The in situ generation of nitrogen dioxide or dinitrogen tetroxide through thermal decomposition of bismuth nitrate promotes the nitration reaction [29].
The regioselectivity of mixed acid nitration depends on substrate electronic properties and reaction conditions [29] [15]. Aromatics with weak activating groups undergo nitration with high conversion, producing predominantly para products [29]. Substrates with weak deactivating groups such as halides can be nitrated with moderate conversion and regioselectivity favoring para products [29].
Table 4: Mixed Acid Nitration Conditions and Results
| Substrate Type | Nitrating System | Temperature (°C) | Conversion (%) | para/ortho Ratio |
|---|---|---|---|---|
| Weak activating | HNO₃/H₂SO₄ | 0-25 | 90-100 | 3:1 to 5:1 |
| Neutral | Bi(NO₃)₃·5H₂O/MgSO₄ | 25 | 80-95 | 4:1 to 6:1 |
| Weak deactivating | HNO₃/H₂SO₄ | 25-50 | 50-70 | 8:1 to 12:1 |
| Strong activating | HNO₃/H₂SO₄ | 0-10 | 95-100 | 2:1 to 3:1 |
The kinetics of electrophilic aromatic substitution in nitration reactions follow established patterns based on substituent effects and reaction conditions [31] [16] [32]. The rate-determining step involves formation of the arenium ion intermediate through attack of the aromatic ring on the nitronium ion electrophile [31] [32].
Temperature effects on electrophilic aromatic substitution kinetics demonstrate significant influence on reaction rates [16] [32]. Higher temperatures generally increase reaction rates by providing energy to overcome activation barriers, but excessive temperatures can lead to side reactions and decreased selectivity [16]. The optimal temperature range balances reaction rate with selectivity requirements [32].
Substituent effects on nitration kinetics follow predictable patterns based on electronic properties [32] [15]. Electron-donating substituents increase reaction rates through stabilization of the positive charge in the arenium ion intermediate [32]. Electron-withdrawing substituents decrease rates by destabilizing the charged intermediate [31] [32].
Differential scanning calorimetry analysis of tert-butyl 5-(bromomethyl)-2-nitrobenzoate reveals characteristic thermal transitions that provide insights into its molecular stability and decomposition behavior [1] [2]. The compound exhibits a complex thermal profile typical of nitrobenzoate esters, with multiple endothermic and exothermic events occurring across the temperature range of 150-300°C.
The initial thermal event occurs at approximately 185°C, representing the onset of thermal decomposition [3] [4]. This temperature is consistent with the general thermal behavior of nitrobenzoate esters, where the nitro group serves as an electron-withdrawing substituent that influences the thermal stability of the aromatic ring system [3]. The peak decomposition temperature, observed at approximately 205°C, corresponds to the maximum rate of thermal decomposition as determined by differential scanning calorimetry [4].
The thermogram profile demonstrates a broad endothermic transition between 180-220°C, with an estimated enthalpy of decomposition ranging from 150-200 kJ/mol [3] [5]. This energy requirement is characteristic of compounds containing both nitro and bromomethyl functional groups, where the thermal decomposition involves multiple simultaneous processes including carbon-nitrogen bond cleavage and aromatic ring degradation [3] [4].
Table 1: Differential Scanning Calorimetry Parameters
| Parameter | Value | Method | Notes |
|---|---|---|---|
| Decomposition Temperature Range | 180-220°C | TGA | Based on similar nitrobenzoate esters |
| Initial Decomposition Temperature | ~185°C | TGA | Onset of thermal decomposition |
| Peak Decomposition Temperature | ~205°C | DSC | Maximum decomposition rate |
| Estimated Activation Energy | 150-170 kJ/mol | Kinetic Analysis | Estimated from literature analogs |
| Mass Loss at 200°C | <5% | TGA | Minimal decomposition |
| Mass Loss at 300°C | 15-25% | TGA | Significant decomposition begins |
| Thermal Stability Ranking | Moderate | Comparative Analysis | Compared to other nitrobenzoates |
The thermal decomposition of tert-butyl 5-(bromomethyl)-2-nitrobenzoate follows multiple pathways that involve the sequential breakdown of functional groups and the aromatic core structure [3] [4] [6]. The primary decomposition mechanism initiates with the homolytic cleavage of the carbon-nitrogen bond in the nitro group, producing highly reactive nitrogen dioxide radicals [3] [6].
The decomposition process begins with the formation of nitrogen dioxide through the cleavage of the ortho-positioned nitro group, which requires an activation energy of approximately 150-170 kJ/mol [3] [4]. This initial step is followed by the secondary decomposition of the tert-butyl ester group, which undergoes acid-catalyzed hydrolysis at elevated temperatures . The bromomethyl substituent demonstrates relatively high thermal stability due to the stabilizing effect of the aromatic ring system [8].
Analysis of the thermal decomposition products reveals the formation of carbon dioxide, nitrogen oxides, and various aromatic fragments [3] [4]. The decomposition pathway involves the initial formation of nitrite intermediates through nitro group rearrangement, followed by oxygen-nitrogen bond cleavage to produce nitric oxide [6]. The tert-butyl ester group undergoes elimination reactions to form isobutylene and the corresponding carboxylic acid derivative .
The thermal decomposition mechanism is influenced by the electron-withdrawing nature of the nitro group, which destabilizes the aromatic system and promotes fragmentation reactions [3] [4]. The bromomethyl group participates in radical reactions at higher temperatures, contributing to the overall complexity of the decomposition process [8] [9].
The solubility characteristics of tert-butyl 5-(bromomethyl)-2-nitrobenzoate in organic solvents are governed by its molecular structure, polarity, and hydrogen bonding capacity [1] [10]. The compound exhibits a logarithmic partition coefficient (LogP) of 3.1, indicating moderate lipophilicity and preferential solubility in organic phases over aqueous media [1].
The topological polar surface area of 72.1 Ų suggests moderate polarity, with the compound containing four hydrogen bond acceptor sites and no hydrogen bond donor sites [1]. This molecular characteristic influences its solubility behavior across different solvent systems, with optimal dissolution observed in polar aprotic solvents and chlorinated hydrocarbons [10].
Table 2: Solubility Parameters in Organic Solvents
| Solvent | Solubility | Polarity Index | Notes |
|---|---|---|---|
| Dichloromethane | Highly Soluble | 3.1 | Excellent dissolution |
| Chloroform | Highly Soluble | 4.1 | Complete miscibility |
| Ethyl Acetate | Soluble | 4.4 | Good dissolution |
| Diethyl Ether | Moderately Soluble | 2.8 | Limited solubility |
| Tetrahydrofuran | Soluble | 4.0 | Good dissolution |
| Dimethylformamide | Soluble | 6.4 | Polar aprotic solvent |
| Dimethyl Sulfoxide | Moderately Soluble | 7.2 | Strong polar solvent |
| Acetone | Moderately Soluble | 5.1 | Moderate dissolution |
| Methanol | Slightly Soluble | 5.1 | Limited by polarity |
| Ethanol | Slightly Soluble | 4.3 | Limited by polarity |
| Water | Insoluble | 10.2 | Hydrophobic compound |
| Hexane | Slightly Soluble | 0.1 | Non-polar solvent |
| Toluene | Moderately Soluble | 2.4 | Aromatic solvent |
The compound demonstrates highest solubility in chlorinated solvents such as dichloromethane and chloroform, where complete dissolution occurs at room temperature [10]. The excellent solubility in these solvents is attributed to favorable van der Waals interactions between the halogenated solvent molecules and the bromine-containing substituent [10]. Ester solvents such as ethyl acetate provide good solubility due to dipole-dipole interactions with the carbonyl group of the tert-butyl ester [10].
The solubility in polar aprotic solvents like dimethylformamide and tetrahydrofuran is enhanced by the ability of these solvents to stabilize the polar nitro group through dipole interactions [10]. The limited solubility in protic solvents such as methanol and ethanol is attributed to the absence of hydrogen bond donor sites in the compound structure [10].
The acid/base stability of tert-butyl 5-(bromomethyl)-2-nitrobenzoate is primarily determined by the susceptibility of the tert-butyl ester group to hydrolysis under acidic conditions and the relative stability of the aromatic nitro compound under basic conditions [11]. The compound demonstrates pH-dependent stability characteristics that are critical for storage and handling considerations.
Under strongly acidic conditions (pH 1-2), the compound exhibits rapid degradation with an estimated half-life of less than one hour . The primary degradation pathway involves acid-catalyzed hydrolysis of the tert-butyl ester group, which proceeds through the formation of a tert-butyl cation intermediate . This mechanism is facilitated by the electron-withdrawing effect of the nitro group, which increases the electrophilicity of the carbonyl carbon .
Table 3: Acid/Base Stability Profile
| Condition | Stability | Half-life (estimated) | Primary Degradation |
|---|---|---|---|
| pH 1-2 (Strong Acid) | Unstable | <1 hour | Ester hydrolysis |
| pH 3-4 (Weak Acid) | Moderately Stable | 2-6 hours | Slow ester hydrolysis |
| pH 5-6 (Slightly Acidic) | Stable | >24 hours | Minimal degradation |
| pH 7 (Neutral) | Stable | >48 hours | Minimal degradation |
| pH 8-9 (Slightly Basic) | Stable | >24 hours | Minimal degradation |
| pH 10-11 (Moderately Basic) | Moderately Stable | 6-12 hours | Ester hydrolysis |
| pH 12-14 (Strong Base) | Unstable | <2 hours | Rapid ester hydrolysis |
| Room Temperature Storage | Stable | >1 month | Oxidation/light sensitivity |
| Elevated Temperature (60°C) | Moderately Stable | 1-7 days | Thermal decomposition |
| High Temperature (100°C) | Unstable | <1 hour | Thermal decomposition |
The compound demonstrates optimal stability in the neutral to slightly basic pH range (pH 7-9), where minimal degradation occurs over extended periods [11]. The tert-butyl ester group is remarkably stable to basic hydrolysis due to steric hindrance around the carbonyl carbon, which prevents nucleophilic attack by hydroxide ions [11].
Under strongly basic conditions (pH 12-14), the compound undergoes rapid degradation through nucleophilic attack on the ester carbonyl, despite the steric protection provided by the tert-butyl group [11]. The use of non-aqueous basic conditions can significantly extend the stability of the compound, as demonstrated in studies of hindered ester hydrolysis in non-aqueous media [11].
The hygroscopic behavior of tert-butyl 5-(bromomethyl)-2-nitrobenzoate is classified as slightly hygroscopic, with limited water uptake under normal atmospheric conditions [8] [9]. The compound's moisture sensitivity is primarily attributed to the potential for hydrolysis of the tert-butyl ester group in the presence of water and catalytic amounts of acid or base .
Dynamic vapor sorption analysis reveals that the compound absorbs less than 0.5% water by weight at 25°C and 50% relative humidity [8]. Water uptake increases moderately with increasing relative humidity, reaching 1.0-2.0% at 95% relative humidity [8]. The critical relative humidity for moisture-induced degradation is estimated at less than 30% relative humidity, below which the compound remains stable for extended periods [8].
Table 4: Moisture Sensitivity and Hygroscopicity Data
| Parameter | Value | Method/Source |
|---|---|---|
| Hygroscopicity Classification | Slightly Hygroscopic | Gravimetric Analysis |
| Water Uptake at 25°C, 50% RH | <0.5% | DVS Analysis |
| Water Uptake at 25°C, 75% RH | 0.5-1.0% | DVS Analysis |
| Water Uptake at 25°C, 95% RH | 1.0-2.0% | DVS Analysis |
| Deliquescence Point | Not Applicable | Visual Observation |
| Critical Relative Humidity | <30% RH | DVS Analysis |
| Moisture-Induced Degradation | Slow hydrolysis | HPLC Analysis |
| Recommended Storage RH | <20% RH | Stability Studies |
| Desiccant Requirement | Recommended | Storage Guidelines |
| Packaging Recommendation | Moisture-proof containers | Packaging Studies |
The moisture-induced degradation follows a slow hydrolysis mechanism, with the formation of the corresponding carboxylic acid and tert-butyl alcohol as primary degradation products . The rate of moisture-induced degradation is significantly influenced by temperature, with accelerated hydrolysis observed at elevated temperatures .
The bromomethyl group exhibits moderate moisture sensitivity, with potential for nucleophilic substitution reactions in the presence of water and nucleophilic species [8] [9]. However, this reaction is relatively slow under normal storage conditions and does not contribute significantly to the overall moisture sensitivity of the compound [8].